Benzyl(cyclobutylmethyl)aminehydrochloride
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Overview
Description
Benzyl(cyclobutylmethyl)aminehydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is known for its unique structure, which includes a benzyl group attached to a cyclobutylmethylamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(cyclobutylmethyl)aminehydrochloride typically involves the reaction of benzylamine with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves more efficient and scalable processes. These may include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Benzyl(cyclobutylmethyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium methoxide, sodium ethoxide, organic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(cyclobutylmethyl)aminehydrochloride finds applications in various fields due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl(cyclobutylmethyl)aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Cyclobutylmethylamine: Contains a cyclobutylmethyl group attached to an amine.
Benzyl(cyclopropylmethyl)amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: Benzyl(cyclobutylmethyl)aminehydrochloride is unique due to the presence of both benzyl and cyclobutylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogues .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-benzyl-1-cyclobutylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
InChI Key |
PMWBEDZYQSQGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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